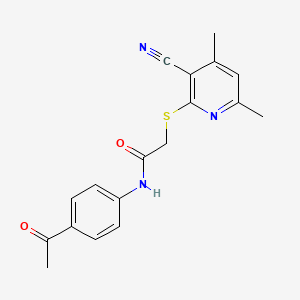

N-(4-acetylphenyl)-2-((3-cyano-4,6-dimethylpyridin-2-yl)thio)acetamide

Description

N-(4-acetylphenyl)-2-((3-cyano-4,6-dimethylpyridin-2-yl)thio)acetamide is a heterocyclic compound featuring a pyridine core substituted with cyano (CN) and methyl groups at positions 3, 4, and 6. The acetamide moiety is linked to a 4-acetylphenyl group, contributing to its structural uniqueness.

Properties

IUPAC Name |

N-(4-acetylphenyl)-2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S/c1-11-8-12(2)20-18(16(11)9-19)24-10-17(23)21-15-6-4-14(5-7-15)13(3)22/h4-8H,10H2,1-3H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBXTYZRDOVSMKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C#N)SCC(=O)NC2=CC=C(C=C2)C(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-((3-cyano-4,6-dimethylpyridin-2-yl)thio)acetamide typically involves the following steps:

Formation of the Thioacetamide Backbone: This can be achieved by reacting a suitable acetamide precursor with a thiol reagent under basic conditions.

Introduction of the Acetylphenyl Group: This step involves the acylation of the intermediate compound with an acetylphenyl halide or similar reagent.

Attachment of the Cyano-Dimethylpyridinyl Group: This can be done through a nucleophilic substitution reaction using a cyano-dimethylpyridinyl halide.

Industrial Production Methods

In an industrial setting, the synthesis might be optimized for large-scale production by using continuous flow reactors, high-throughput screening for optimal reaction conditions, and cost-effective reagents. The use of catalysts and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thioacetamide moiety, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Halides, nitriles, and other electrophiles or nucleophiles.

Major Products

Sulfoxides and Sulfones: From oxidation reactions.

Amines: From reduction of the cyano group.

Substituted Aromatics: From substitution reactions on the aromatic rings.

Scientific Research Applications

Anticancer Activity

Research indicates that N-(4-acetylphenyl)-2-((3-cyano-4,6-dimethylpyridin-2-yl)thio)acetamide may exhibit significant anticancer properties. Studies have shown that compounds with similar structural motifs can inhibit cancer cell proliferation. For instance, derivatives of this compound have been tested against various cancer cell lines, demonstrating selective cytotoxicity while sparing normal cells. The mechanism of action is believed to involve the disruption of cellular signaling pathways critical for cancer cell survival .

Antimicrobial Properties

Preliminary investigations suggest that this compound may possess antimicrobial activity against a range of pathogens. Similar thioamide compounds have shown efficacy against bacteria such as Escherichia coli and Staphylococcus aureus, indicating that this compound could be further explored for its potential as an antimicrobial agent .

Enzyme Inhibition Studies

The compound is also being investigated for its potential as an enzyme inhibitor. Enzymes involved in various metabolic pathways are critical for disease progression, particularly in neurodegenerative disorders. Research has indicated that compounds structurally related to this compound can inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease .

Synthesis and Derivatives

The synthesis of this compound typically involves condensation reactions that yield high purity products while minimizing by-products. The development of various derivatives can enhance its biological activity and specificity towards targeted pathways .

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

- Anticancer Screening : A study focusing on the anticancer properties revealed that compounds similar to this compound exhibited significant growth inhibition in various cancer cell lines, with percent growth inhibitions (PGIs) reaching up to 86% in specific tests .

- Antimicrobial Testing : In vitro testing demonstrated that related thioamide compounds had minimum inhibitory concentrations (MICs) against Staphylococcus aureus as low as 256 µg/mL, suggesting a potential for developing new antimicrobial agents based on this scaffold .

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-((3-cyano-4,6-dimethylpyridin-2-yl)thio)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The cyano and acetylphenyl groups could play a role in binding to the target site, while the thioacetamide moiety might be involved in the compound’s reactivity.

Comparison with Similar Compounds

Insecticidal Agents

- N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (Compound 2) Structure: Distyryl groups at pyridine positions 4 and 6; 4-chlorophenyl acetamide. Activity: Demonstrates superior insecticidal activity against cowpea aphids (Aphis craccivora), with an LC50 of 0.009 mmol/L compared to acetamiprid (LC50 = 0.014 mmol/L). Toxic ratio (acetamiprid LC50 / compound LC50) = 1.56 . SAR Insight: The open-chain structure and cyano group enhance activity, while cyclization (as in compound 3) reduces efficacy .

CD73 Inhibitors

- 2-((3-Cyano-4,6-bis(4-morpholinophenyl)pyridin-2-yl)thio)-N-(isoxazol-3-yl)acetamide Structure: 4,6-Biaryl (morpholinophenyl) pyridine core; isoxazole acetamide. Activity: Reverses adenosine-mediated immune suppression in human T cells, achieving total reversion at 100 μM . SAR Insight: Morpholino substituents on the biaryl scaffold improve allosteric inhibition of CD73, highlighting the role of electron-rich aromatic groups .

Antioxidant and Antipyrinyl Derivatives

- N-(4-antipyrinylthiazol-2-yl)-2-((3-cyano-4,6-dimethylpyridin-2-yl)thio)acetamide (Compound 4) Structure: 4-Antipyrinylthiazole acetamide; 3-cyano-4,6-dimethylpyridine.

Structural and Functional Differences

Structure-Activity Relationship (SAR) Trends

- Pyridine Core Modifications: Electron-Withdrawing Groups (CN): Critical for insecticidal activity and CD73 inhibition . Methyl vs. Aryl Groups: 4,6-Dimethylpyridine (target) may enhance lipophilicity vs. distyryl/morpholinophenyl substituents, affecting bioavailability.

- Acetamide Substituents :

- Aromatic vs. Heterocyclic : 4-Acetylphenyl (target) vs. isoxazole (CD73 inhibitor) may alter target binding specificity.

Biological Activity

N-(4-acetylphenyl)-2-((3-cyano-4,6-dimethylpyridin-2-yl)thio)acetamide, a compound with the CAS number 332161-02-1, has garnered attention due to its potential biological activities. This compound, also known as CB03527959, is characterized by its molecular formula and a molecular weight of 339.41 g/mol. The structure includes an acetylphenyl group and a cyano-pyridine moiety linked via a thioacetamide functional group, which may contribute to its biological properties.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds structurally similar to this compound. For instance, a study on N-(substituted phenyl)-2-chloroacetamides demonstrated effective antimicrobial activity against various pathogens including Staphylococcus aureus and Escherichia coli . The variations in substituents significantly influenced the compounds' efficacy, suggesting that similar mechanisms might be at play for this compound.

Antitumor Activity

The compound's structural components suggest potential antitumor activity. Research on related thiazole derivatives has shown promising results in inhibiting cancer cell proliferation through mechanisms involving apoptosis and autophagy . Such findings indicate that the thioacetamide linkage may facilitate interactions with cellular targets relevant to cancer treatment.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for predicting the biological activity of new compounds. The presence of specific functional groups, such as the cyano and thio groups in this compound, may enhance lipophilicity and membrane permeability, facilitating cellular uptake and increasing biological activity .

Synthesis and Evaluation

A study conducted on newly synthesized derivatives of similar acetamides revealed that modifications could lead to enhanced biological activities. For example, compounds with different substitutions on the phenyl ring showed varied effectiveness against Gram-positive and Gram-negative bacteria . This reinforces the importance of chemical structure in determining biological efficacy.

Comparative Analysis

| Compound | Biological Activity | Target Pathogen/Cell Line | Methodology |

|---|---|---|---|

| N-(4-acetylphenyl)-2-chloroacetamide | Antimicrobial | S. aureus, E. coli | Standard antimicrobial testing |

| N-(4-(3-aminophenyl)thiazol-2-yl)acetamide | Antitumor | Melanoma, CML | In vitro assays |

| This compound | Potentially antimicrobial/antitumor | TBD | QSAR analysis |

Q & A

Q. Example Protocol :

React 3-cyano-4,6-dimethylpyridine-2-thiol with 2-chloro-N-(4-acetylphenyl)acetamide in ethanol at 50°C for 12 hours.

Purify via column chromatography (silica gel, ethyl acetate/hexane) .

Advanced: How can reaction conditions be optimized to enhance yield during thiopyridine scaffold formation?

Methodological Answer:

Key optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction rates vs. ethanol, which is milder but slower .

- Temperature control : Elevated temperatures (50–80°C) accelerate thiopyridine bond formation but may require inert atmospheres to prevent oxidation .

- Catalyst screening : K₂CO₃ or Cs₂CO₃ enhances nucleophilic substitution efficiency in DMF .

- Stoichiometry : A 1.2:1 molar ratio of thiol to chloroacetamide minimizes side reactions .

Q. Critical Controls :

- Include a positive control (e.g., α,β-methylene-ADP) .

- Validate purity via HPLC (>95%) to exclude confounding impurities .

Basic: How to obtain high-quality single crystals for X-ray diffraction studies?

Methodological Answer:

- Solvent selection : Use mixed solvents (e.g., chloroform:acetone = 1:5) to slow evaporation and enhance crystal growth .

- Temperature gradient : Gradual cooling from 50°C to room temperature over 48 hours minimizes defects .

- Seeding : Introduce microcrystals from prior batches to nucleate growth .

Advanced: How do substituents on the pyridine ring influence bioactivity and solubility?

Methodological Answer:

- Electron-withdrawing groups (e.g., CN) : Increase enzyme binding affinity but reduce solubility. LogP increases by ~0.5 units per cyano group .

- Methoxy groups : Improve water solubility (e.g., 4-methoxyphenyl increases solubility by 2.3-fold in PBS) but may reduce membrane permeability .

- Morpholino substituents : Enhance metabolic stability by blocking CYP450 oxidation .

Q. SAR Table: Substituent Effects

| Substituent | IC₅₀ (nM) | LogP | Solubility (µg/mL) | Reference |

|---|---|---|---|---|

| 4-Methoxy | 12 ± 1.5 | 3.2 | 45 | |

| 4-Morpholino | 8 ± 0.9 | 2.8 | 28 | |

| 4,6-Dimethyl | 25 ± 3.1 | 3.5 | 12 |

Advanced: How to address discrepancies in NMR spectral data for structurally similar analogs?

Methodological Answer:

- Solvent effects : Record spectra in deuterated DMSO vs. CDCl₃ to identify solvent-dependent shifts (e.g., acetyl protons shift upfield in DMSO) .

- Dynamic effects : Use variable-temperature NMR to detect rotameric equilibria in thioacetamide moieties .

- 2D NMR : Perform HSQC and HMBC to resolve overlapping signals (e.g., pyridyl H-5 and H-6) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.